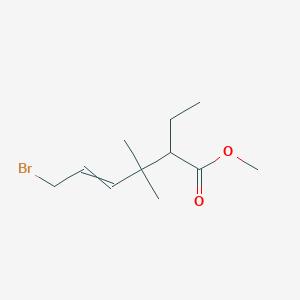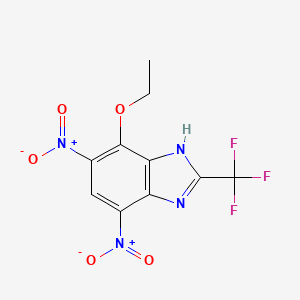
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- is an organic compound with a complex structure that includes a phenol group and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- typically involves the alkylation of phenol with a suitable alkyne derivative. The reaction conditions often require the presence of a strong base and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the propynyl group can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar structure but lacks the propynyl group.
Phenol, 2,4-dimethyl-: Another related compound with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- is unique due to the presence of both the phenol and propynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Número CAS |
60042-21-9 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4-(2-methyl-4-phenylbut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C17H16O/c1-17(2,15-8-10-16(18)11-9-15)13-12-14-6-4-3-5-7-14/h3-11,18H,1-2H3 |
Clave InChI |
BMVSTGNMLGPNBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=CC=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


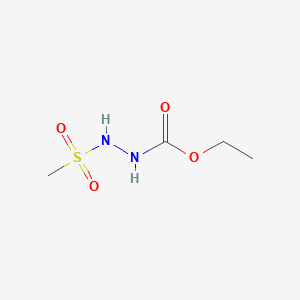
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
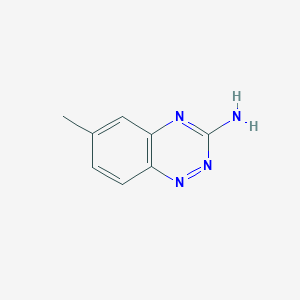
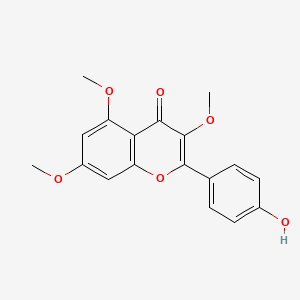
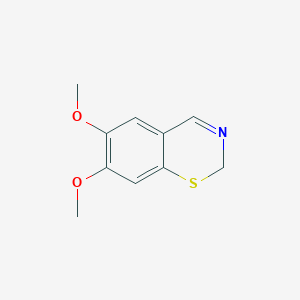
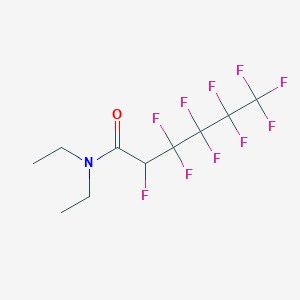
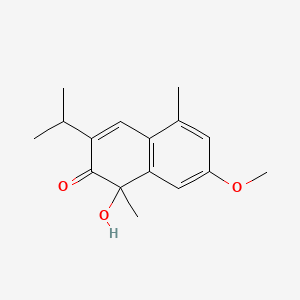

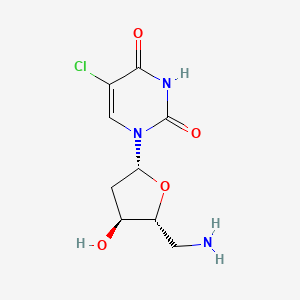
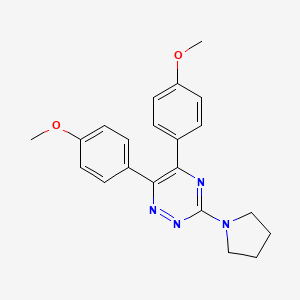

![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)
